3-(2-Bromooxazol-5-yl)phenol 3-(2-Bromooxazol-5-yl)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14113106
InChI: InChI=1S/C9H6BrNO2/c10-9-11-5-8(13-9)6-2-1-3-7(12)4-6/h1-5,12H
SMILES:
Molecular Formula: C9H6BrNO2
Molecular Weight: 240.05 g/mol

3-(2-Bromooxazol-5-yl)phenol

CAS No.:

Cat. No.: VC14113106

Molecular Formula: C9H6BrNO2

Molecular Weight: 240.05 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Bromooxazol-5-yl)phenol -

Specification

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
IUPAC Name 3-(2-bromo-1,3-oxazol-5-yl)phenol
Standard InChI InChI=1S/C9H6BrNO2/c10-9-11-5-8(13-9)6-2-1-3-7(12)4-6/h1-5,12H
Standard InChI Key MYRMFJKLVBCXJF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)O)C2=CN=C(O2)Br

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The molecule consists of a phenol ring substituted at the 3-position with a 2-bromooxazol-5-yl group. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is brominated at the 2-position, enhancing its electrophilicity. The phenol’s hydroxyl group (-OH) contributes hydrogen-bonding capacity and acidity (pKa ≈ 10) .

Key Structural Features:

  • Phenolic Ring: Provides redox activity and sites for electrophilic substitution.

  • Oxazole Moiety: Introduces π-conjugation and polarizability, influencing electronic properties.

  • Bromine Substituent: Acts as a leaving group in nucleophilic substitutions and cross-coupling reactions .

Comparative Analysis with Analogues

The structural uniqueness of 3-(2-Bromooxazol-5-yl)phenol becomes evident when compared to related compounds:

CompoundStructure TypeKey Distinctions
4-Bromo-2-(1H-pyrazol-3-yl)phenol Phenol + pyrazolePyrazole lacks oxygen, altering reactivity
3-Bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenol Phenol + dimethyloxazoleMethyl groups sterically hinder reactivity

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis of 3-(2-Bromooxazol-5-yl)phenol is documented, analogous routes from hindered phenol-heterocycle hybrids suggest feasible approaches:

Route 1: Oxazole Ring Formation

  • Cyclocondensation: React 3-aminophenol with α-bromo ketones under acidic conditions to form the oxazole core .

  • Bromination: Introduce bromine via electrophilic substitution using Br₂/FeBr₃ .

Route 2: Coupling Reactions

  • Buchwald–Hartwig Amination: Couple pre-brominated oxazole with phenol derivatives using palladium catalysts .

Challenges in Synthesis

  • Regioselectivity: Ensuring bromination occurs exclusively at the oxazole’s 2-position requires careful control of reaction conditions .

  • Steric Hindrance: Bulky substituents on the oxazole may impede coupling efficiency .

Physicochemical Properties

Thermal Stability

Analogous bromophenol-oxazole hybrids exhibit melting points between 158–189°C , suggesting moderate thermal stability. The title compound’s predicted melting point aligns with this range (~160–170°C).

Solubility Profile

  • Polar Solvents: Soluble in methanol and DMF due to hydrogen bonding .

  • Nonpolar Solvents: Limited solubility in hexane or benzene .

Spectroscopic Characteristics

  • NMR:

    • Phenolic proton: δ 9.8–10.2 ppm (DMSO-d₆) .

    • Oxazole protons: δ 7.2–8.1 ppm (aromatic region) .

  • IR: Strong O-H stretch at ~3200 cm⁻¹ and C-Br stretch at 550–600 cm⁻¹ .

Reactivity and Functionalization

Electrophilic Substitution

The phenol ring undergoes nitration/sulfonation at the para position relative to the hydroxyl group. Bromine’s ortho/para-directing effect is mitigated by the oxazole’s electron-withdrawing nature .

Redox Behavior

Cyclic voltammetry of similar compounds shows oxidation potentials around +0.85 V (vs. Ag/AgCl), indicative of antioxidant potential .

Biological and Material Applications

Antimicrobial Activity

Hindered phenol-heterocycle hybrids demonstrate efficacy against Staphylococcus aureus (MIC = 32 μg/mL) . While untested for 3-(2-Bromooxazol-5-yl)phenol, its structural similarity suggests comparable bioactivity.

Antioxidant Capacity

The phenol’s ability to donate hydrogen atoms confers radical-scavenging activity. Dihydroxypyrimidine analogues show 2× higher antioxidant capacity than BHT .

Materials Science Applications

  • Ligands in Catalysis: Oxazole’s nitrogen can coordinate transition metals (e.g., Pd, Cu) .

  • Polymer Additives: Phenolic antioxidants prevent thermal degradation in polymers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator